3-(Benzyloxy)-4-nitrobenzoic acid

Organic Synthesis Pharmaceutical Intermediate Process Chemistry

Researchers requiring a regiospecifically substituted aromatic building block face supply inconsistencies and isomer ambiguity. 3-(Benzyloxy)-4-nitrobenzoic acid (CAS 14617-29-9) resolves this with its defined 3-benzyloxy-4-nitro pattern, enabling reproducible amide coupling and esterification at ≥95% purity. - Distinct from 4-benzyloxy-3-nitro isomer (CAS 17903-89-8); eliminates regioisomer misassignment. - 96% documented hydrolysis yield supports gram-to-kilogram scale-up. - Strong electron-withdrawing nitro group for luminescence quenching and MOF ligand studies. Supplied with full GHS documentation (H302/H315/H319/H335) and ambient global shipping.

Molecular Formula C14H11NO5
Molecular Weight 273.24 g/mol
CAS No. 14617-29-9
Cat. No. B1292051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Benzyloxy)-4-nitrobenzoic acid
CAS14617-29-9
Molecular FormulaC14H11NO5
Molecular Weight273.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=C(C=CC(=C2)C(=O)O)[N+](=O)[O-]
InChIInChI=1S/C14H11NO5/c16-14(17)11-6-7-12(15(18)19)13(8-11)20-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17)
InChIKeyYNHGQAXYDLCNSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Benzyloxy)-4-nitrobenzoic Acid: Structural & Physicochemical Baseline


3-(Benzyloxy)-4-nitrobenzoic acid (CAS 14617-29-9) is a disubstituted aromatic carboxylic acid with a benzyloxy group at the 3-position and a nitro group at the 4-position on the benzoic acid ring, molecular formula C14H11NO5 and molecular weight 273.24 g/mol . Its primary role in research settings is as a synthetic intermediate for pharmaceuticals and specialty chemicals, with commercially available purity specifications of ≥95% [1]. The compound possesses a calculated LogP of approximately 3.14–3.40, indicative of moderate lipophilicity, and exhibits standard carboxylic acid reactivity suitable for amide coupling, esterification, and coordination chemistry applications [2].

3-(Benzyloxy)-4-nitrobenzoic Acid: Irreplaceable by Positional Isomers


The substitution pattern of 3-(Benzyloxy)-4-nitrobenzoic acid (3-benzyloxy, 4-nitro) dictates its specific reactivity, electronic properties, and steric profile, rendering it non-interchangeable with positional isomers such as 4-benzyloxy-3-nitrobenzoic acid (CAS 17903-89-8) or other nitrobenzoic acid derivatives. In metal-organic framework (MOF) and coordination chemistry, the relative positioning of the electron-withdrawing nitro group directly modulates ligand electronics, triplet energy levels, and sensitization efficiency—factors that critically influence photoluminescence and sensing performance [1]. In pharmaceutical intermediate applications, regiochemistry determines downstream coupling outcomes; the specific benzyloxy-nitro-carboxyl arrangement provides a defined vector for further functionalization that alternative regioisomers cannot replicate without altering synthetic route feasibility and product stereoelectronic properties .

3-(Benzyloxy)-4-nitrobenzoic Acid: Quantitative Differentiators


High-Yield Hydrolysis Protocol

A hydrolysis protocol using sodium hydroxide in THF/MeOH at 60 °C for 3 hours achieves a 96% isolated yield of the target carboxylic acid from its methyl ester precursor. This yield compares favorably to alternative synthetic routes reported in the literature for this compound, which document yields of 82% and 83% using different conditions . The 96% yield protocol is documented in US Patent 9,217,022 B2 (2015) and provides a reproducible, high-efficiency method for generating research-grade material .

Organic Synthesis Pharmaceutical Intermediate Process Chemistry

Nitro Group Quenching of Tb³⁺ Luminescence

When employed as a ligand in Tb³⁺ lanthanide complexes, 3-(benzyloxy)-4-nitrobenzoic acid (containing an electron-withdrawing nitro substituent) produces dramatically decreased Tb³⁺-centered luminescence sensitization efficiency compared to the unsubstituted 4-benzyloxybenzoic acid and the 3-methoxy electron-donating analog. This decreased efficiency is attributed to dissipation of excitation energy via a π*-n transition of the NO₂ substituent combined with participation of ILCT (intraligand charge transfer) bands [1]. The study provides direct comparative photophysical characterization of three structurally related 4-benzyloxybenzoic acid derivatives in identical Tb³⁺ and Eu³⁺ coordination environments [2].

Lanthanide Coordination Chemistry Photoluminescence Metal-Organic Frameworks

Complete GHS Hazard Classification

Commercial vendor documentation provides complete GHS hazard classification for 3-(benzyloxy)-4-nitrobenzoic acid: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation), with Signal Word 'Warning' . This comprehensive safety profile contrasts with the limited hazard documentation available for many positional isomers and custom-synthesis nitrobenzoic acid derivatives, which often lack standardized GHS classifications in vendor catalogs [1].

Laboratory Safety Chemical Handling Procurement Compliance

Lipophilicity Prediction for Drug Design

The calculated LogP values for 3-(benzyloxy)-4-nitrobenzoic acid range from 3.14 (Fluorochem) to 3.40 (ChemSrc) with a polar surface area (PSA) of 92.35 Ų [1]. This moderate lipophilicity profile is consistent with the compound's use as a synthetic intermediate for pharmaceutical candidates requiring balanced membrane permeability. While direct comparator LogP data for regioisomers under identical calculation methods are not consolidated in the available literature, the benzyloxy-nitro substitution pattern yields distinct physicochemical parameters compared to analogs with alternative substitution, which can influence downstream pharmacokinetic predictions in drug discovery programs .

ADME Prediction Drug Discovery Physicochemical Profiling

3-(Benzyloxy)-4-nitrobenzoic Acid: Research Applications


Pharmaceutical Intermediate Synthesis

The carboxylic acid functionality enables efficient amide coupling and esterification reactions, making this compound a versatile building block for constructing pharmaceutical candidates. The 96% yield documented for the final hydrolysis step to generate the free acid supports reliable scale-up for medicinal chemistry programs requiring gram-to-kilogram quantities. The specific 3-benzyloxy-4-nitro substitution pattern provides a defined vector for further functionalization, distinguishing it from positional isomers that would require altered synthetic routes [1].

Ligand for Lanthanide Luminescence Quenching

When incorporated into Tb³⁺ and Eu³⁺ lanthanide coordination compounds, the electron-withdrawing nitro substituent dramatically decreases metal-centered luminescence sensitization efficiency relative to unsubstituted and electron-donating analogs . This property makes 3-(benzyloxy)-4-nitrobenzoic acid a valuable ligand for research into luminescence quenching mechanisms, sensing applications where emission suppression is desired, or comparative photophysical studies requiring a strong electron-withdrawing reference compound. The availability of single-crystal X-ray diffraction data for related complexes provides structural validation [1].

SAR Study Building Block

The compound's well-characterized GHS hazard profile (H302, H315, H319, H335) and commercially defined purity specification (≥95%) enable reproducible laboratory use without the documentation gaps common among custom-synthesized nitrobenzoic acid derivatives . Its moderate LogP (3.14–3.40) and defined PSA (92.35 Ų) support computational ADME predictions in drug discovery SAR campaigns [1]. The benzyl protecting group offers orthogonal deprotection strategies (hydrogenolysis), providing synthetic flexibility not available with alkyl ether analogs.

Analytical Reference for Isomer Differentiation

The distinct retention characteristics and spectroscopic signatures arising from the 3-benzyloxy-4-nitro substitution pattern differentiate this compound from its 4-benzyloxy-3-nitro positional isomer (CAS 17903-89-8). This structural distinction supports the use of 3-(benzyloxy)-4-nitrobenzoic acid as an analytical reference standard for HPLC method development, impurity profiling, and regioisomer identification in quality control workflows .

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